molecular formula C14H15ClN2O2 B8763204 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one

7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cat. No. B8763204
M. Wt: 278.73 g/mol
InChI Key: GIBFSFAIQCAWAK-UHFFFAOYSA-N
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Patent
US08188117B2

Procedure details

254 mg (0.52 mmol) of 4-(1-benzyloxy-7-chloro-isoquinolin-6-yloxy)-piperidine-1-carboxylic acid tert-butyl-ester (53) were stirred in methanol/2 N HCl (1:1) at room temperature overnight. The solvent was removed i. vac. and the residue was purified by preparative HPLC. The product fractions were evaporated and dissolved in 2 N HCl. Lyophilization results in 57 mg of the desired compound as hydrochloride. Rt=0.95 min (Method B). Detected mass: 279.1 (M+H+).
Name
4-(1-benzyloxy-7-chloro-isoquinolin-6-yloxy)-piperidine-1-carboxylic acid tert-butyl-ester
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][C:24]=2[Cl:25])[C:21]([O:26]CC2C=CC=CC=2)=[N:20][CH:19]=[CH:18]3)[CH2:10][CH2:9]1)=O)(C)(C)C>CO>[Cl:25][C:24]1[CH:23]=[C:22]2[C:17]([CH:18]=[CH:19][NH:20][C:21]2=[O:26])=[CH:16][C:15]=1[O:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-(1-benzyloxy-7-chloro-isoquinolin-6-yloxy)-piperidine-1-carboxylic acid tert-butyl-ester
Quantity
254 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC=1C=C2C=CN=C(C2=CC1Cl)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 N HCl

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC(C2=C1)=O)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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